(Z)-2-(3-methylcyclohexylidene)-2-(4-(p-tolyl)thiazol-2-yl)acetonitrile
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Overview
Description
(Z)-2-(3-methylcyclohexylidene)-2-(4-(p-tolyl)thiazol-2-yl)acetonitrile is an organic compound that features a cyclohexylidene group, a thiazole ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-methylcyclohexylidene)-2-(4-(p-tolyl)thiazol-2-yl)acetonitrile typically involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Cyclohexylidene group introduction: The cyclohexylidene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.
Acetonitrile group addition: The acetonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexylidene group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or an aldehyde.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones, alcohols, or carboxylic acids.
Reduction: Formation of primary amines, aldehydes, or secondary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-(3-methylcyclohexylidene)-2-(4-(p-tolyl)thiazol-2-yl)acetonitrile would depend on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(cyclohexylidene)-2-(4-(p-tolyl)thiazol-2-yl)acetonitrile
- (Z)-2-(3-methylcyclohexylidene)-2-(4-(phenyl)thiazol-2-yl)acetonitrile
Uniqueness
- Structural Features : The presence of the 3-methylcyclohexylidene group and the p-tolyl group in the thiazole ring makes it unique compared to similar compounds.
- Reactivity : The specific substituents may influence the compound’s reactivity and its interactions with other molecules.
Properties
IUPAC Name |
(2Z)-2-(3-methylcyclohexylidene)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c1-13-6-8-15(9-7-13)18-12-22-19(21-18)17(11-20)16-5-3-4-14(2)10-16/h6-9,12,14H,3-5,10H2,1-2H3/b17-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTICERBWVNUEDM-MSUUIHNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C(=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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